molecular formula C12H6ClNO4 B14175759 5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran CAS No. 89266-53-5

5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran

Cat. No.: B14175759
CAS No.: 89266-53-5
M. Wt: 263.63 g/mol
InChI Key: UWCRRQJTZOOAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a chlorine atom at the 5th position and a nitrofuran moiety at the 2nd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran typically involves the reaction of 5-chlorobenzofuran with 5-nitrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the benzofuran ring.

    Reduction: Amino derivatives of the benzofuran ring.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it targets bacterial enzymes and disrupts cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(5-nitrofuran-2-yl)benzoxazole
  • 5-Chloro-2-(5-nitrofuran-2-yl)-1H-benzimidazole
  • 5-Chloro-2-(5-nitrofuran-2-yl)benzothiazole

Uniqueness

5-Chloro-2-(5-nitrofuran-2-yl)-1-benzofuran is unique due to its specific structural features, such as the combination of a benzofuran ring with a nitrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89266-53-5

Molecular Formula

C12H6ClNO4

Molecular Weight

263.63 g/mol

IUPAC Name

5-chloro-2-(5-nitrofuran-2-yl)-1-benzofuran

InChI

InChI=1S/C12H6ClNO4/c13-8-1-2-9-7(5-8)6-11(17-9)10-3-4-12(18-10)14(15)16/h1-6H

InChI Key

UWCRRQJTZOOAFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.